An In-Depth Technical Guide to Tricyclo[4.3.1.1³,⁸]undecan-3-ol (3-Homoadamantanol)
An In-Depth Technical Guide to Tricyclo[4.3.1.1³,⁸]undecan-3-ol (3-Homoadamantanol)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Allure of the Homoadamantane Scaffold
The adamantane cage, a rigid and lipophilic hydrocarbon framework, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has been successfully incorporated into numerous approved drugs, demonstrating its profound impact on pharmacokinetics and pharmacodynamics.[1] Expanding upon this structural motif, the homologated adamantane, Tricyclo[4.3.1.1³,⁸]undecane, or homoadamantane, offers an enlarged and subtly modified architecture for probing biological targets. This guide focuses on a key derivative of this scaffold, Tricyclo[4.3.1.1³,⁸]undecan-3-ol (also known as 3-homoadamantanol), providing an in-depth exploration of its synthesis, characterization, and potential applications in drug discovery. The strategic placement of a hydroxyl group on the homoadamantane framework provides a crucial vector for further functionalization, making it a valuable building block for the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
Tricyclo[4.3.1.1³,⁸]undecan-3-ol is a white solid at room temperature. Its rigid, cage-like structure imparts a high degree of lipophilicity, a property often exploited in drug design to enhance membrane permeability and target engagement within hydrophobic pockets.
| Property | Value | Source |
| CAS Number | 14504-80-4 | [2] |
| Molecular Formula | C₁₁H₁₈O | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| Alternate Name | 3-Homoadamantanol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm), characteristic of the rigid cage structure. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a distinct signal at a downfield-shifted position.
-
¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, fewer than 11 signals may be observed. The carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded, appearing in the range of 60-80 ppm. The remaining carbon signals would reside in the aliphatic region (20-50 ppm).[4]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the parent hydrocarbon, homoadamantane, shows a prominent molecular ion peak (M⁺) and a fragmentation pattern dominated by the loss of alkyl fragments.[3] For Tricyclo[4.3.1.1³,⁸]undecan-3-ol, the mass spectrum would be expected to show a molecular ion peak at m/z 166, with subsequent fragmentation involving the loss of water (M-18) and other characteristic alkyl fragments.
Synthesis of the Homoadamantane Core: A Strategic Overview
The synthesis of Tricyclo[4.3.1.1³,⁸]undecan-3-ol can be approached through several strategic routes, often leveraging the readily available adamantane framework or building the homoadamantane cage from acyclic precursors. A prevalent strategy involves the expansion of the adamantane ring system.
Ring Expansion from Adamantane Derivatives
A common and effective method for accessing the homoadamantane skeleton is through the diazomethane ring expansion of adamantanone. This reaction proceeds via a carbocation intermediate, which then rearranges to the larger ring system. Subsequent reduction of the resulting homoadamantanone yields the corresponding alcohol.
Another potential route, suggested by patent literature, involves the conversion of a tricyclo[4.3.1.1³,⁸]undecane carboxylic acid to its corresponding acid chloride.[5][6] Treatment of this acid chloride with a suitable reducing agent, or via a Grignard reaction followed by hydrolysis, would yield the desired alcohol.[6]
Below is a generalized workflow for the synthesis of Tricyclo[4.3.1.1³,⁸]undecan-3-ol, illustrating a plausible synthetic pathway.
Caption: Plausible synthetic workflow for Tricyclo[4.3.1.1³,⁸]undecan-3-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl chloride
-
To a stirred solution of Tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used in the next step without further purification.
Step 2: Reduction to Tricyclo[4.3.1.1³,⁸]undecan-3-ol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of LiAlH₄) under a nitrogen atmosphere at 0 °C.
-
Dissolve the crude Tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl chloride from Step 1 in anhydrous THF (10 mL/g) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Tricyclo[4.3.1.1³,⁸]undecan-3-ol.
Applications in Drug Discovery and Development
The homoadamantane scaffold, and by extension Tricyclo[4.3.1.1³,⁸]undecan-3-ol, holds significant promise in the field of drug discovery. The established biological activities of adamantane derivatives provide a strong rationale for exploring their homologated counterparts.
Antiviral Potential: Targeting the Influenza M2 Ion Channel
A primary area of interest for homoadamantane derivatives is in the development of antiviral agents, particularly against the influenza A virus. The adamantane derivatives amantadine and rimantadine were among the first effective antiviral drugs, functioning by blocking the M2 proton ion channel of the influenza A virus.[7][8] This channel is crucial for the uncoating of the virus within the host cell.[7]
Caption: Mechanism of action of adamantane/homoadamantane antivirals.
The emergence of drug-resistant strains of influenza A has necessitated the development of new M2 channel inhibitors. The slightly larger and more flexible homoadamantane scaffold of Tricyclo[4.3.1.1³,⁸]undecan-3-ol offers a novel template for designing inhibitors that may be effective against resistant strains. The hydroxyl group at the 3-position serves as a key attachment point for synthesizing a library of derivatives with varied substituents to probe the binding pocket of the M2 channel and optimize antiviral activity.[9]
Neuroprotective Agents and Other Therapeutic Areas
Beyond its antiviral potential, the adamantane scaffold is a key component of memantine, a drug used to treat Alzheimer's disease by acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The lipophilic nature of the adamantane cage is crucial for its interaction with the receptor channel. The homoadamantane framework of Tricyclo[4.3.1.1³,⁸]undecan-3-ol could be similarly exploited to develop novel neuroprotective agents.
Furthermore, adamantane derivatives have been investigated for a wide range of other therapeutic applications, including as antidiabetic, antibacterial, and anticancer agents.[1] The versatility of the homoadamantane scaffold, coupled with the reactive handle provided by the hydroxyl group in Tricyclo[4.3.1.1³,⁸]undecan-3-ol, makes it a highly attractive starting point for exploratory drug discovery programs in these and other disease areas.
Future Directions and Conclusion
Tricyclo[4.3.1.1³,⁸]undecan-3-ol represents a compelling, yet underexplored, building block in medicinal chemistry. Its structural relationship to the well-validated adamantane scaffold provides a strong foundation for its application in drug discovery. The key to unlocking its full potential lies in the systematic synthesis and biological evaluation of a diverse range of derivatives.
Future research should focus on:
-
Development of robust and scalable synthetic routes to Tricyclo[4.3.1.1³,⁸]undecan-3-ol and its derivatives.
-
Comprehensive biological screening of these derivatives against a panel of relevant targets, including influenza M2, NMDA receptors, and other targets implicated in diseases where adamantane derivatives have shown promise.
-
Structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective biological activity.
References
-
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). Russian Journal of Organic Chemistry, 37(7), 901-934. Available from: [Link]
-
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. Available from: [Link]
-
Tricyclo[4.3.1.1(3,8)]undecane. NIST Chemistry WebBook. Available from: [Link]
-
Rivera, A., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.1]undecane (TATU). Chemistry Central Journal, 5, 55. Available from: [Link]
-
Kolocouris, A., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902. Available from: [Link]
-
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). ResearchGate. Available from: [Link]
-
Robinson, T. V., Taylor, D. K., & Tiekink, E. R. T. (2010). 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3′-ol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available from: [Link]
-
Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294-1302. Available from: [Link]
-
de Oliveira, D. N., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 275. Available from: [Link]
-
Rearranged Homoadamantane-Type Polycyclic Polyprenylated Acylphloroglucinols from Hypericum pseudohenryi. (2023). Organic Letters. Available from: [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2011). Advanced Materials Research, 233-235, 1311-1314. Available from: [Link]
- Prager, J. H. (1967). U.S. Patent No. 3,352,912. Washington, DC: U.S. Patent and Trademark Office.
-
Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. Available from: [Link]
-
Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Available from: [Link]
-
Smee, D. F., et al. (1974). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial Agents and Chemotherapy, 5(2), 161-166. Available from: [Link]
-
Gobis, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2005. Available from: [Link]
-
Tricyclo[4.3.1.1(3,8)]undecane, 1-methoxy-. PubChem. Available from: [Link]
-
Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (1990). Il Farmaco; edizione scientifica, 45(11), 1163-1172. Available from: [Link]
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). Molbank, 2024(2), M1833. Available from: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]
-
Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. (2011). Molecules, 16(12), 10134-10143. Available from: [Link]
-
Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.1]undecane (TATU). (2011). Chemistry Central Journal, 5, 55. Available from: [Link]
-
3-Methyl-tricyclo[4.3.1.13,8]undecan-4-ol. MOLBASE. Available from: [Link]
-
Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). Available from: [Link]
- Prager, J. H. (1967). United States Patent Office.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2996-54-5|Tricyclo[4.3.1.13,8]undecan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Tricyclo[4.3.1.1(3,8)]undecane [webbook.nist.gov]
- 4. uky.edu [uky.edu]
- 5. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
